molecular formula C18H15NO3S B2588593 Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-09-8

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2588593
CAS No.: 477490-09-8
M. Wt: 325.38
InChI Key: AFGZXDUFTDGNGQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid. The reaction is carried out under basic conditions using reagents such as sodium bicarbonate and chloroform . Another method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophenes .

Scientific Research Applications

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the benzamido and methyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXDUFTDGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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